N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide, commonly known as DPP4 inhibitor, is a class of drugs used to treat type 2 diabetes mellitus. This compound inhibits the activity of dipeptidyl peptidase 4 (DPP4), an enzyme that degrades incretin hormones. Incretin hormones are responsible for stimulating insulin release in response to food intake, and DPP4 inhibitors increase the concentration of these hormones in the body.
Mecanismo De Acción
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors work by inhibiting the activity of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide, the concentration of these hormones in the body is increased, leading to increased insulin release in response to food intake. This results in improved glycemic control and decreased blood glucose levels.
Biochemical and Physiological Effects:
In addition to their effects on glycemic control, N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have been shown to have other biochemical and physiological effects. These drugs have been shown to improve beta-cell function, increase insulin sensitivity, and decrease inflammation. N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have also been shown to have cardioprotective effects, including reducing the risk of cardiovascular events in patients with type 2 diabetes mellitus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have several advantages for use in lab experiments. These drugs are readily available and have a well-established mechanism of action. In addition, N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have a low risk of toxicity and are generally well-tolerated. However, there are some limitations to using N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors in lab experiments. These drugs can be expensive, and the effects of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors on cell signaling pathways and gene expression are not well-understood.
Direcciones Futuras
There are several future directions for the study of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors. One area of research is the development of more potent and selective N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors. Another area of research is the investigation of the effects of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors on cell signaling pathways and gene expression. This could lead to the development of new therapies for the treatment of type 2 diabetes mellitus and other conditions. Finally, the use of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors in combination with other drugs is an area of active research, and could lead to improved glycemic control and other health outcomes.
Métodos De Síntesis
The synthesis of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors involves the reaction of a sulfonyl chloride with an amine to form a sulfonamide. The resulting sulfonamide is then reacted with a carboxylic acid to form the final product. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The yield of the reaction is generally high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have been extensively studied for their efficacy in treating type 2 diabetes mellitus. Numerous clinical trials have demonstrated that N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors are effective in lowering blood glucose levels and improving glycemic control. In addition, these drugs have been shown to be well-tolerated and have a low risk of hypoglycemia. N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have also been studied for their potential use in treating other conditions such as obesity, cardiovascular disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3S/c1-31-15-4-2-3-13(11-15)27-10-9-16(28)17(25-27)19-24-18(26-30-19)12-5-7-14(8-6-12)29-20(21,22)23/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIWXCWAQKUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.